molecular formula C16H15NO2 B2847948 2-Benzyl-6-methoxyisoindolin-1-one CAS No. 1646146-99-7

2-Benzyl-6-methoxyisoindolin-1-one

Cat. No.: B2847948
CAS No.: 1646146-99-7
M. Wt: 253.301
InChI Key: FZXNNJCDGDJVGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzyl-6-methoxyisoindolin-1-one is a chemical compound built around the isoindolin-1-one heterocyclic scaffold, a structure of significant interest in medicinal and organic chemistry. The isoindolinone core is a privileged structure found in numerous natural and synthetic biologically active compounds . This framework represents the active unit in several classes of pharmaceuticals, including drugs with applications as sedative-hypnotic agents, and has shown potential in therapeutic areas such as neurological disorders (e.g., Parkinson's and Alzheimer's diseases), cancer, and cardiac arrhythmia . The specific substitution pattern of the 2-benzyl and 6-methoxy groups on the isoindolin-1-one core makes this compound a valuable intermediate for further chemical exploration and biological evaluation. The synthesis of such 3-substituted isoindolin-1-one derivatives can be achieved through efficient methods, such as the lithiation of N'-benzyl-N,N-dimethylurea derivatives followed by reaction with electrophiles, which affords target compounds in high yields . Alternative synthetic routes involve tandem processes starting from materials like 2-formylbenzonitriles . Researchers value this compound primarily as a key building block for constructing more complex molecules and for use in pharmaceutical research and development. It serves as a crucial precursor in the synthesis of diverse heterocyclic systems, including cinnolines and 1,2,4-[e]-benzotriazines, which are also known for their range of biological activities . This product is intended for research and manufacturing purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzyl-6-methoxy-3H-isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-19-14-8-7-13-11-17(16(18)15(13)9-14)10-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZXNNJCDGDJVGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CN(C2=O)CC3=CC=CC=C3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of Isoindolinone Formation

Proposed Reaction Pathways for Catalyzed Isoindolinone Synthesis

Transition metal catalysis offers a powerful tool for constructing the isoindolinone core, often enabling reactions under mild conditions with high efficiency. researchgate.net Various metals, including palladium, copper, and rhodium, have been employed, each with distinct mechanistic pathways.

A common strategy involves the palladium-catalyzed intramolecular C-H activation/amination or carbonylation reactions. researchgate.netacs.org For instance, a proposed mechanism for a palladium-catalyzed tandem aza-Heck/Suzuki coupling reaction begins with the oxidative addition of palladium(0) to an O-phenyl hydroxamic ether. This is followed by migratory insertion and β-hydride elimination to form an intermediate that undergoes Suzuki coupling with an arylboronic acid, ultimately leading to the chiral isoindolinone product. acs.org

Copper-catalyzed domino reactions provide another efficient route. In the synthesis of (Z)-3-methyleneisoindolin-1-ones from 2-halobenzamides and terminal alkynes, a plausible mechanism involves a Cu(I) catalyst and a D-glucosamine ligand. The proposed cycle starts with a Sonogashira cross-coupling of the 2-halobenzamide with the terminal alkyne. This is followed by an intramolecular 5-endo-dig cyclization, where the amide nitrogen attacks the alkyne, facilitated by the copper catalyst, to form the isoindolinone ring stereoselectively. nih.gov

Rhodium-catalyzed C-H activation has also been utilized for the enantioselective synthesis of isoindolinones. Mechanistic studies suggest that these reactions can proceed via different pathways depending on the solvent, leading to either alkynyl isoindolinones or monofluoroalkenyl isoindolinones from the same starting materials. researchgate.net

Table 1: Overview of Catalyzed Reaction Pathways for Isoindolinone Synthesis
Catalyst SystemKey Mechanistic StepsProduct TypeReference
Palladium(0) / Chiral LigandOxidative Addition, Aza-Heck Cyclization, Suzuki CouplingChiral Isoindolinones acs.org
Copper(I) / D-glucosamineSonogashira Coupling, Intramolecular 5-endo-dig Cyclization(Z)-3-Methyleneisoindolin-1-ones nih.gov
Rhodium(III) / Chiral CpC-H Activation, Solvent-Dependent Product FormationAlkynyl or Monofluoroalkenyl Isoindolinones researchgate.net
Palladium(II) Acetate (B1210297)C-H Alkynylation, Intramolecular AnnulationSubstituted Isoindolinones researchgate.net

Insights into Lithiation and Cyclization Mechanisms

The use of organolithium reagents, particularly tert-butyllithium (B1211817) (t-BuLi), provides a classic and effective method for synthesizing substituted isoindolinones through a sequence of ortho-lithiation and cyclization. nih.govbeilstein-journals.org The mechanism for the formation of 3-substituted isoindolinones from N'-benzyl-N,N-dimethylureas has been investigated in detail. nih.govbeilstein-journals.org

The proposed pathway begins with the lithiation of the starting urea (B33335) (1) at the ortho-position of the benzyl (B1604629) group using t-BuLi. This generates a lithiated intermediate (4). This intermediate can then undergo an intramolecular cyclization, where the lithiated carbon attacks the carbonyl group of the urea. This ring-closing step forms a tetrahedral intermediate (7). Subsequent elimination of dimethylamine (B145610) leads to the formation of the isoindolinone ring. Further lithiation of this intermediate (to form 8) followed by quenching with an electrophile yields the 3-substituted isoindolinone (6). nih.govbeilstein-journals.org

The reaction conditions, such as temperature, play a critical role in the outcome. At higher temperatures (0 °C), the cyclization of the lithiated intermediate is favored, leading to the isoindolinone product. In contrast, at lower temperatures (-20 °C), the reaction may yield other products alongside the desired isoindolinone. nih.govbeilstein-journals.org This methodology's utility is enhanced by its one-pot nature, combining lithiation, substitution, and cyclization steps efficiently. researchgate.net

Table 2: Key Intermediates in Lithiation-Cyclization Pathway
Intermediate No.DescriptionRole in MechanismReference
4 Ortho-lithiated N'-benzyl-N,N-dimethylureaKey species for intramolecular attack nih.govbeilstein-journals.org
7 Cyclized tetrahedral intermediatePrecursor to the isoindolinone ring nih.govbeilstein-journals.org
8 Lithiated isoindolinoneIntermediate prior to electrophilic quench nih.govbeilstein-journals.org
6 Final 3-substituted isoindolinoneDesired product nih.govbeilstein-journals.org

Mechanistic Principles of Photoinduced and Base-Catalyzed Transformations

Light and base can also mediate the formation and transformation of isoindolinones, often proceeding through radical or ionic intermediates. A base- and visible-light-promoted method has been developed for the synthesis of 3-benzyl-3-methoxyisoindolin-1-ones. researchgate.net The proposed mechanism involves the formation of an aryl radical from an aryl diazoether intermediate. This radical then condenses with an enol or enolate, generated from the starting material under basic conditions, to form the product. researchgate.net

In other photoinduced reactions, a carbon dioxide radical anion (CO2•–), generated from cesium formate (B1220265) under light, can act as a potent reductant. acs.org This radical can initiate an intramolecular cyclization of aryl iodide derivatives through a single-electron transfer (SET) process, generating an aryl radical that cyclizes to form the isoindolinone scaffold. acs.org

Base-catalyzed cascade reactions also provide a route to complex isoindolinones. For example, the synthesis of 3,3-disubstituted isoindolinones can be achieved using a base like potassium carbonate (K2CO3). The proposed mechanism involves the deprotonation of a starting material like dimethylmalonate, followed by a series of carbonyl addition, cyclization, and rearrangement steps to yield the final product. mdpi.com Similarly, strong bases like potassium hexamethyldisilazide (KHMDS) can mediate the synthesis of spiro-isoindolinones by deprotonating an amide, which then undergoes nucleophilic attack and subsequent cyclizations. rsc.org

Theoretical Studies of Enantioselective Reaction Steps

Computational studies, particularly using Density Functional Theory (DFT), have become indispensable for elucidating the mechanisms of enantioselective isoindolinone syntheses. These theoretical investigations provide detailed insights into transition state geometries, activation energies, and the origins of stereoselectivity that are often difficult to obtain through experimental means alone.

For example, in the chiral phosphoric acid-catalyzed atroposelective [4+1] annulation to form isoindolinones, DFT studies have suggested that the reaction proceeds through a sequential condensation, cyclization, and isomerization cascade. rsc.org The calculations identified the second step, the intramolecular cyclization, as the enantioselectivity-determining step of the reaction. rsc.org

In the context of photochemical deracemization, a combination of computational and experimental studies has been used to understand how a chiral benzophenone (B1666685) catalyst can selectively process one enantiomer of an isoindolinone derivative. acs.org Theoretical models suggest that the catalyst forms a complex with one enantiomer and, upon photoexcitation, shuttles a hydrogen atom from the substrate to the catalyst and back, leading to racemization of that specific enantiomer. This allows the other enantiomer to accumulate, resulting in a high enantiomeric excess. The calculations help to rationalize the selectivity observed and the specific pathway of the hydrogen atom transfer. acs.org

These theoretical approaches are crucial for understanding the subtle non-covalent interactions between the substrate, catalyst, and reagents that govern the stereochemical outcome of the reaction, thereby guiding the design of more efficient and selective catalysts. mdpi.com

Structural Modifications and Derivative Synthesis of 2 Benzyl 6 Methoxyisoindolin 1 One Analogues

Modifications on the N-Benzyl Moiety

The N-benzyl moiety of the isoindolinone scaffold is a primary target for structural variation in the development of new analogues. The substituents on both the nitrogen atom (R1) and the aryl ring of the benzyl (B1604629) group (R2) have been identified as key areas for SAR exploration, particularly in the creation of metabotropic glutamate (B1630785) subtype 2 (mGlu2) receptor positive allosteric modulators (PAMs). nih.gov The nature of the N-substituent can significantly influence the biological activity and pharmacokinetic properties of the resulting compounds. nih.gov

Synthetic strategies often involve the reaction of a suitably substituted benzylamine (B48309) with a precursor to the isoindolinone ring. For instance, the synthesis of 2-benzyl N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary amines demonstrates a catalyst- and additive-free method for creating varied N-substituted scaffolds through an imine condensation–isoaromatization pathway. beilstein-journals.org Similarly, multi-step syntheses have been developed to conjugate N-benzyl triazole fragments to other molecular backbones, showcasing methods for preparing diverse benzyl halide derivatives that can be incorporated into the final structure. frontiersin.org The choice of substituents on the N-benzyl ring, such as nitro groups, can be achieved using the corresponding substituted benzyl halides in the synthesis. frontiersin.org The site of lithiation in related synthetic procedures can also be influenced by the substituents on the nitrogen and the aryl ring, highlighting the electronic impact of these modifications. beilstein-journals.orgsemanticscholar.org

Substitutions on the Isoindolinone Core (e.g., at C-6 and C-3 positions)

Modifications to the isoindolinone core itself, particularly at the C-3 and C-6 positions, are crucial for generating chemical diversity. The substitution pattern on the aromatic ring of the isoindolinone nucleus plays a significant role in modulating the properties of the molecule. nih.gov

A highly effective one-pot method for introducing a wide array of substituents at the C-3 position involves the directed lithiation of N'-benzyl-N,N-dimethylureas. beilstein-journals.orgsemanticscholar.orgresearchgate.net In this procedure, treatment with t-BuLi followed by reaction with various electrophiles affords 3-substituted isoindolin-1-ones in high yields. beilstein-journals.orgresearchgate.net This method allows for the incorporation of alkyl, silyl, and other functional groups.

The following table details the synthesis of various 3-substituted 4-methoxyisoindolin-1-ones from 4-methoxy-N'-benzyl-N,N-dimethylurea and different electrophiles. beilstein-journals.org

Table 1: Synthesis of 3-Substituted 4-Methoxyisoindolin-1-ones

Product Electrophile (E-X) E Yield (%)
9 MeI Me 79
10 EtI Et 78
11 C${6}$H${13}$I C${6}$H${13}$ 75
12 Me$_{3}$SiCl SiMe$_{3}$ 85
13 Me$_{3}$SnCl SnMe$_{3}$ 81
14 I$_{2}$ I 73
15 (PhS)$_{2}$ SPh 71
16 (PhSe)$_{2}$ SePh 69
17 PhCHO CH(OH)Ph 83
18 Ph$_{2}$CO C(OH)Ph$_{2}$ 80

Data sourced from Smith, K., El-Hiti, G. A., & Hegazy, A. S. (2011). beilstein-journals.org

This lithiation strategy has been extended to other ring-substituted N'-benzyl-N,N-dimethylureas, demonstrating its versatility for creating analogues with substitutions on the isoindolinone core beyond the C-3 position. semanticscholar.org For example, starting with N'-(4-methylbenzyl)-N,N-dimethylurea allows for the synthesis of 6-methyl-substituted isoindolin-1-ones. semanticscholar.org Furthermore, palladium-catalyzed Suzuki cross-coupling reactions provide another route to introduce aryl substituents, leading to analogues with good potency as mGlu2 PAMs. nih.gov

Introduction of Exocyclic Moieties (e.g., 3-benzylidene, 3-hydroxy, 3-amino)

The introduction of exocyclic functional groups at the C-3 position, such as benzylidene, hydroxy, and methoxy (B1213986) groups, is a common strategy to expand the chemical space of isoindolinone derivatives. These moieties can serve as key pharmacophoric features or as synthetic handles for further elaboration.

3-Hydroxyisoindolin-1-ones can be synthesized through various methods. One practical, ultrasound-assisted approach involves the reaction of (Z)-3-alkylideneisobenzofuran-1(3H)-ones with primary amines. researchgate.net This method is efficient, tolerates a range of functional groups, and can be scaled up. researchgate.net Catalyst-free cascade reactions on water between 2-alkynylbenzoic acids and nitrogen-containing nucleophiles also provide an environmentally benign route to 3-hydroxyisoindolinones. researchgate.net

(Z)-3-Benzylideneisoindolin-1-ones are another important class of derivatives. They can be synthesized via a copper-catalyzed Sonogashira coupling followed by additive cyclization of N-benzyl-2-iodobenzamide with a terminal alkyne. acs.org This domino reaction is regioselective and produces the (Z)-isomer. acs.org Alternatively, 3-benzyl-3-methoxyisoindolin-1-ones can undergo elimination of methanol, catalyzed by p-toluenesulfonic acid under microwave irradiation, to furnish the corresponding (E)-benzylidene isomer. researchgate.net

3-Methoxyisoindolin-1-ones are valuable intermediates. They can be prepared from the corresponding 3-hydroxy derivatives by reaction with sodium hydroxide (B78521) and iodomethane. qut.edu.au A photocatalyst-free method using visible light has also been developed for the synthesis of a wide range of 3-benzyl-3-methoxyisoindolin-1-ones. researchgate.net These compounds can be further reduced using triethylsilane and trifluoroacetic acid to yield 3-benzylisoindolin-1-ones. researchgate.net

The following table summarizes various exocyclic moieties introduced at the C-3 position and their synthetic precursors.

Table 2: Synthesis of C-3 Exocyclic Moieties on the Isoindolinone Core

Exocyclic Moiety Synthetic Method Precursor(s) Reference
3-Hydroxy Ultrasound-assisted N-acyliminium ion (NAI) formation (Z)-3-Alkylideneisobenzofuran-1(3H)-one + primary amine researchgate.net
3-Hydroxy Catalyst-free cascade reaction on water 2-Alkynylbenzoic acid + N-nucleophile researchgate.net
(Z)-3-Benzylidene Cu(I)-catalyzed domino Sonogashira coupling/cyclization N-Benzyl-2-iodobenzamide + phenylacetylene acs.org
(E)-3-Benzylidene Acid-catalyzed demethoxylation 3-Benzyl-3-methoxyisoindolin-1-one researchgate.net
3-Methoxy O-methylation 3-Hydroxyisoindolin-1-one qut.edu.au
3-Methoxy Base- and visible-light-promoted reaction 3-Methyleneisoindolinone + diazonium salt in methanol researchgate.net
3-Benzyl Reduction of 3-methoxy derivative 3-Benzyl-3-methoxyisoindolin-1-one researchgate.net

Protective Group Strategies in Isoindolinone Synthesis

In the multi-step synthesis of complex molecules like isoindolinone analogues, protecting groups are essential tools. ethz.chnumberanalytics.com They are used to temporarily mask a reactive functional group to prevent it from participating in a reaction, thereby allowing other parts of the molecule to be modified selectively. organic-chemistry.org A successful protecting group strategy requires that the group can be installed in high yield, is stable to the subsequent reaction conditions, and can be removed cleanly and in high yield without affecting other functionalities. ethz.ch

A key concept in complex syntheses is the use of orthogonal protecting groups . organic-chemistry.org Orthogonal groups can be removed under distinct chemical conditions, allowing for the selective deprotection of one functional group while others remain protected. organic-chemistry.orgiris-biotech.de For example, in peptide synthesis, the amine-protecting Fmoc group is removed by a base, while the tert-butyl (tBu) group is removed by acid, allowing for independent manipulation. iris-biotech.de

In the synthesis of isoindolinones, several protecting groups are relevant:

Amine Protecting Groups: The nitrogen of the isoindolinone lactam or precursor amines may require protection. Common groups include:

Boc (tert-butyloxycarbonyl): Installed using Boc anhydride (B1165640) and removed with strong acids like trifluoroacetic acid (TFA). organic-chemistry.orgiris-biotech.de

Cbz (carboxybenzyl): Installed using benzyl chloroformate and typically removed by catalytic hydrogenolysis (H₂/Pd). ethz.chvanderbilt.edu

tert-Butyl Group: In some lithiation-based syntheses of isoindolinones, an N-tert-butyl group is used. This approach necessitates an additional deprotection step, often using trifluoroacetic acid, to furnish the final N-H isoindolinone. beilstein-journals.orgsemanticscholar.orgnih.gov

Hydroxyl Protecting Groups: For analogues bearing hydroxyl groups, protection may be necessary.

Benzyl Ethers (Bn): Formed using a benzyl halide (e.g., benzyl chloride) and a base. They are stable to both acidic and basic conditions and are commonly removed by hydrogenolysis. ethz.chvanderbilt.edu

Silyl Ethers (e.g., TBDMS): These are widely used for protecting alcohols and are removed using fluoride (B91410) ion sources like TBAF. ethz.ch

The choice of a protecting group strategy is critical and must be tailored to the specific synthetic route, considering the stability of all functional groups present in the molecule. numberanalytics.com

Biological Activities of 2 Benzyl 6 Methoxyisoindolin 1 One and Its Derivatives Preclinical Studies

Cytotoxicity and Antitumor Activity

The backbone of 2-Benzyl-6-methoxyisoindolin-1-one has been utilized as a scaffold for the synthesis of novel compounds with potential anticancer properties. These derivatives have been investigated for their ability to induce cell death and inhibit the proliferation of cancer cells through various mechanisms of action.

Antiproliferative Effects in Cancer Cell Lines

A number of studies have demonstrated the antiproliferative effects of this compound derivatives against a panel of human cancer cell lines. The cytotoxic activity is often evaluated using assays that measure cell viability and the concentration required to inhibit cell growth by 50% (IC50).

One study reported the synthesis of a series of novel 2-benzyl-6-substituted-ethoxy-isoindolinone derivatives and their evaluation for in vitro anticancer activity against K562 (chronic myelogenous leukemia), HepG2 (hepatocellular carcinoma), and HT-29 (colon adenocarcinoma) cell lines. jocpr.com Among the synthesized compounds, tert-butyl 4-(2-(2-benzyl-3-oxoisoindolin-5-yloxy) ethyl) piperazine-1-carboxylate demonstrated notable antitumor activity against the HepG2 cancer cell line with an IC50 value of 5.89 µM. jocpr.com

Other related isoindolinone derivatives have also shown significant cytotoxic effects. For instance, two regioisomeric oleoyl (B10858665) hybrids of natural antioxidants, which share structural similarities, exhibited IC50 values between 10 and 50 µM in various cancer cell lines, including the highly aggressive breast cancer cell line HTB-26, the pancreatic cancer cell line PC-3, and the hepatocellular carcinoma cell line HepG2. researchgate.net

Table 1: Antiproliferative Activity of Selected Isoindolinone Derivatives

Compound/Derivative Cancer Cell Line IC50 (µM) Reference
tert-butyl 4-(2-(2-benzyl-3-oxoisoindolin-5-yloxy) ethyl) piperazine-1-carboxylate HepG2 5.89 jocpr.com
Oleoyl Hybrid 1 HCT116 22.4 researchgate.net
Oleoyl Hybrid 2 HCT116 0.34 researchgate.net
Oleoyl Hybrids HTB-26, PC-3, HepG2 10-50 researchgate.net

Inhibition of Protein-Protein Interactions (e.g., MDM2-p53)

A key mechanism through which some isoindolinone derivatives exert their antitumor effects is by inhibiting the interaction between the murine double minute 2 (MDM2) protein and the tumor suppressor protein p53. nih.gov The p53 protein plays a crucial role in preventing cancer formation by inducing cell cycle arrest or apoptosis in response to cellular stress. nih.gov MDM2 is a negative regulator of p53, and its overexpression in many cancers leads to the inactivation of p53, thereby promoting tumor growth. mdpi.com

Derivatives of 2-N-benzyl-isoindolinone have been specifically designed to block the MDM2-p53 interaction. Structure-activity relationship studies on A-ring substituted 2-N-benzyl-3-(4-chlorophenyl)-3-((1-(hydroxymethyl)cyclopropyl)methoxy)isoindolinones revealed that certain substitutions enhance their inhibitory potency. For example, a 4-chloro substitution on the A-ring of 4-nitrobenzyl, 4-bromobenzyl, and 4-cyanobenzyl derivatives, as well as a 6-tert-butyl substitution on the 4-nitrobenzyl derivative, increased the compound's potency in inhibiting the MDM2-p53 interaction. nih.gov

Resolution of the enantiomers of one such compound showed that the potent MDM2-p53 activity resided in the (-)-enantiomer, with an IC50 value of 44 ± 6 nM. nih.gov These potent inhibitors were found to increase p53 protein levels and activate p53-dependent transcription of MDM2 and p21 in cancer cells with MDM2 amplification, demonstrating a selective growth inhibition in wild-type p53 cell lines. nih.gov The therapeutic strategy is to free p53 from MDM2's control, thereby reactivating p53-mediated cell death in tumors. google.com

Modulation of Kinase Activity (e.g., mTOR)

The mechanistic target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival. nih.gov Dysregulation of the mTOR signaling pathway is a common feature in many cancers. While direct studies on this compound's effect on mTOR are not extensively documented, the broader class of isoindolinone derivatives has been implicated in modulating kinase activity.

The mTOR pathway integrates signals from growth factors and nutrients to control protein synthesis and autophagy. nih.gov The mTOR kinase inhibitor rapamycin has been shown to have complex immunomodulatory effects, including increasing the expression and release of the pro-inflammatory cytokine interleukin-6 in human microglial cells. nih.gov Given the interconnectedness of cellular signaling pathways, it is plausible that the antitumor effects of some isoindolinone derivatives could be mediated, at least in part, through the modulation of kinase cascades like the mTOR pathway. Further research is needed to specifically elucidate the role of this compound and its direct derivatives in modulating mTOR or other kinase activities.

Antimitotic Action

While specific studies detailing the antimitotic action of this compound are limited, the general class of isoindolinones has been investigated for its effects on cell division. Antimitotic agents typically interfere with the formation or function of the mitotic spindle, leading to cell cycle arrest in the M phase and subsequent apoptosis. The cytotoxic effects observed in various cancer cell lines suggest that interference with mitosis could be a potential mechanism of action for some derivatives. However, more direct evidence, such as microtubule polymerization assays or cell cycle analysis focusing on mitotic arrest, is required to definitively establish the antimitotic properties of this compound and its derivatives.

Anti-inflammatory Potential

Beyond their anticancer properties, isoindolinone derivatives have also been explored for their anti-inflammatory potential. Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in various diseases, including cancer. nih.gov

The anti-inflammatory activity of this class of compounds is often attributed to their ability to inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX). nih.gov For instance, a series of 1,2-benzothiazine derivatives, which share structural similarities with isoindolinones, were evaluated for their ability to inhibit COX-1 and COX-2. Several of these compounds demonstrated strong and selective inhibition of COX-2, the isoform induced during inflammation, suggesting they could be effective anti-inflammatory agents with a reduced risk of the gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov

While direct studies on the anti-inflammatory properties of this compound are not widely available, the known activities of related heterocyclic compounds suggest that this could be a fruitful area for future investigation. The evaluation of its effects on pro-inflammatory cytokine production and the activity of inflammatory enzymes would be crucial in determining its therapeutic potential in this area. mdpi.com

Antimicrobial and Antiviral Properties

The broad biological activity of the isoindolinone scaffold extends to antimicrobial and antiviral properties. Various derivatives have been synthesized and tested against a range of pathogens.

Research into related heterocyclic structures has revealed promising antimicrobial activity. For example, certain naphthoquinones and tannins have demonstrated broad-spectrum antibacterial effects. nih.gov While these are not direct derivatives of this compound, they highlight the potential of related chemical spaces.

In the realm of antiviral research, several classes of compounds with structural motifs similar to isoindolinones have shown efficacy. For instance, 6-benzyl analogs of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) were found to be potent and selective inhibitors of HIV-1 replication. nih.gov Specifically, 6-benzyl-1-(ethoxymethyl)-5-isopropyluracil was selected for further clinical evaluation. nih.gov

Additionally, a series of 6-benzoyl-benzoxazolin-2-one and 6-benzoyl-benzothiazolin-2-one derivatives exhibited selective inhibitory activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV). nih.gov These compounds were active against drug-resistant viral strains, indicating a novel mechanism of action. nih.gov Given these findings, it is conceivable that derivatives of this compound could also possess antimicrobial or antiviral properties, warranting further investigation in this area.

Neurological Activities (e.g., Anxiolytic, Anticonvulsant, Cognition Enhancement, 5-HT Antagonism)

The isoindolin-1-one (B1195906) scaffold is a key feature in a variety of synthetic compounds designed to interact with the central nervous system. Preclinical research has highlighted the potential of these derivatives in modulating neurological pathways, particularly those related to mood, cognition, and neuronal excitability.

Cognition Enhancement and 5-HT Antagonism

A significant area of investigation for isoindolinone derivatives is their interaction with the serotonin (B10506) (5-HT) system, a critical regulator of mood, cognition, and behavior. nih.gov Dysfunction in serotonergic pathways is implicated in the cognitive decline seen in conditions like Alzheimer's disease. nih.gov The 5-HT₆ receptor, in particular, is almost exclusively located in the central nervous system in regions associated with cognitive function. nih.gov

Synthetic derivatives of the core isoindolinone structure have been developed as potent and selective antagonists for serotonin receptors. Specifically, certain synthetic isoindolone derivatives have been identified as potent and selective 5-HT₂C antagonists. researchgate.net Furthermore, preclinical studies have demonstrated that blocking 5-HT₆ receptors can lead to improved performance in various learning and memory tasks. nih.gov This cognitive enhancement is believed to be mediated by an increase in cholinergic, glutamatergic, noradrenergic, and dopaminergic neurotransmission. nih.gov

For instance, the selective 5-HT₆ receptor antagonist SB-271046 was found to significantly increase extracellular levels of the excitatory amino acids glutamate (B1630785) and aspartate in the frontal cortex of rats. nih.gov This suggests that the cognitive-enhancing effects of 5-HT₆ antagonists may stem from their ability to boost excitatory neurotransmission in brain regions crucial for cognition. nih.gov These findings underscore the therapeutic potential of targeting the 5-HT₆ receptor with novel antagonists for treating cognitive dysfunction. nih.gov

Anxiolytic and Anticonvulsant Activities

The blockade of 5-HT₆ receptors has also been associated with anxiolytic and antidepressant-like effects in preclinical models, further broadening the potential neurological applications of antagonists from this chemical class. nih.gov While direct studies on this compound for anxiolytic or anticonvulsant effects are not detailed in the provided sources, the modulation of the serotonin system by related derivatives suggests a potential avenue for such activities.

Activity Target Observed Effects (Preclinical) Potential Mechanism
Cognition Enhancement5-HT₆ ReceptorImproved performance in learning and memory paradigms. nih.govEnhancement of cholinergic, glutamatergic, noradrenergic, and dopaminergic neurotransmission. nih.gov
5-HT Antagonism5-HT₂C, 5-HT₆ ReceptorsPotent and selective antagonism. researchgate.net Increased glutamate and aspartate levels in the frontal cortex. nih.govBlockade of tonic serotonergic inhibition. nih.gov
Anxiolytic-like5-HT₆ ReceptorAnxiolytic activity observed in preclinical models. nih.govModulation of neurotransmitter systems involved in mood and anxiety. nih.gov

Investigation of Bioactive Metabolites from Natural Sources (e.g., Endophytic Fungi)

Endophytic fungi, which live within the tissues of plants without causing disease, are recognized as a prolific source of novel, bioactive secondary metabolites. researchgate.netmdpi.com These microorganisms produce a diverse array of chemical structures, including alkaloids, terpenoids, and polyketides, many of which exhibit significant biological activities. mdpi.comresearchgate.net The isoindolin-1-one core structure is among the classes of compounds isolated from these natural sources.

Several studies have identified isoindolinone derivatives from endophytic fungi associated with mangrove plants, which are known to thrive in unique and extreme environments. researchgate.netfungiindia.co.in For example, the endophytic fungus Emericella sp., isolated from the mangrove plant Aegiceras corniculatum, produces bioactive isoindolone compounds, some of which showed moderate activity against the influenza A (H1N1) virus. researchgate.net Another species, Emericella nidulans, isolated from a plant, was found to produce six isoindolone-containing meroterpenoids, with one compound exhibiting cytotoxicity against HeLa cells. acs.org

Further research into an unidentified endophytic fungus from the mangrove Avicennia marina led to the isolation of a new isoindoline (B1297411) congener, (3R)-5,7-dihydroxy-3-methylisoindolin-1-one. fungiindia.co.in Additionally, the endophytic fungus Paramyrothecium roridum has been shown to produce Pararorine A, an isoindolinone alkaloid with reported anti-tumor activity. researchgate.net These discoveries highlight endophytic fungi as a valuable resource for discovering new isoindolinone-based compounds with therapeutic potential.

Natural Source (Endophytic Fungus) Host Plant Isolated Compound(s) Reported Biological Activity
Emericella sp. (HK-ZJ)Aegiceras corniculatum (Mangrove)Bioactive isoindolone compounds researchgate.netAnti-influenza A (H1N1) virus activity researchgate.net
Emericella nidulansPlantEmericellolides A–C, Emeriphenolicins E–G (isoindolone meroterpenoids) acs.orgCytotoxicity against HeLa cells (Compound 4) acs.org
Unidentified Endophytic FungusAvicennia marina (Mangrove)(3R)-5,7-dihydroxy-3-methylisoindolin-1-one fungiindia.co.inCytotoxicity against L5178Y cells fungiindia.co.in
Paramyrothecium roridumNot specifiedPararorine A (isoindolinone alkaloid) researchgate.netAnti-tumor activity researchgate.net

Structure Activity Relationship Sar Studies of Isoindolinone Compounds

Impact of N-Substituents on Biological Activity

The substituent attached to the nitrogen atom of the isoindolinone core plays a pivotal role in defining the compound's biological activity. The size, shape, and electronic properties of this group can dictate the molecule's potency and selectivity for specific biological targets.

The N-benzyl group, a key feature of 2-Benzyl-6-methoxyisoindolin-1-one, is of high significance in the development of certain therapeutic agents. nih.gov For instance, in the context of inhibitors of the MDM2-p53 protein-protein interaction, which are investigated as potential cancer therapeutics, the N-benzyl fragment is crucial. nih.gov Its presence helps to orient the molecule optimally within the hydrophobic cavity of the MDM2 protein. nih.gov Further modifications to the benzyl (B1604629) ring itself, such as adding fluoro or cyano groups, can lead to derivatives with enhanced inhibitory activity. nih.gov

However, the ideal N-substituent is highly dependent on the target. In the development of PI3Kγ inhibitors, systematic investigation showed that the N-alkyl substituent's size and shape are critical for achieving high potency and selectivity. nih.gov While some bulk is tolerated, excessively large groups like a t-butyl group or an arylethane can diminish potency and isoform selectivity. nih.gov Similarly, an unbranched trifluoroethyl group also led to a significant reduction in both potency and selectivity compared to other alkyl substituents. nih.gov

Studies on isoindoline-1,3-dione derivatives as acetylcholinesterase inhibitors also highlight the importance of the N-substituent. The introduction of various substituted benzyl groups was used to explore the SAR, indicating that the N-benzyl moiety is a key scaffold element for optimization. nih.gov In a different context, the antioxidant activity of isoindolinone derivatives was found to be heavily influenced by the N-substituent; a cyclohexanol (B46403) group conferred the highest activity, while a simple ethyl group resulted in the lowest, suggesting the substituent's role in radical scavenging mechanisms. nih.gov

Table 1: Impact of N-Substituent Variation on Biological Activity

N-SubstituentTarget/ActivityObserved EffectReference
BenzylMDM2-p53 InhibitionConsidered highly significant for activity, aiding in binding to the protein's hydrophobic cavity. nih.gov
t-ButylPI3Kγ InhibitionDiminished potency and isoform selectivity due to steric bulk. nih.gov
ArylethanePI3Kγ InhibitionRetained modest biochemical activity but had significantly decreased cellular potency. nih.gov
CyclohexanolAntioxidant ActivityExhibited the highest antioxidant activity among the tested compounds. nih.gov
EthylAntioxidant ActivityShowed the lowest antioxidant activity. nih.gov

Role of Substituents on the Benzo Ring of the Isoindolinone System

Modifications to the fused benzene (B151609) ring (often referred to as the A-ring) of the isoindolinone scaffold are a critical strategy for tuning biological activity. The placement of electron-donating or electron-withdrawing groups can influence the molecule's electronic properties, solubility, and interaction with target proteins. researchgate.net

The presence of a methoxy (B1213986) group, as in this compound, is a common feature in many biologically active isoindolinones. jocpr.comgsconlinepress.com In the synthesis of novel isoindolinone derivatives, 6-methoxyisoindolin-1-one (B105799) serves as a key intermediate. jocpr.com Studies on isoindoline-1,3-dione derivatives have shown that compounds containing methoxy groups are often more effective as antimicrobial agents. gsconlinepress.com Specifically, a methoxy group at the 4-position of the phthalimide (B116566) ring showed significant antibacterial activity. gsconlinepress.com In other cases, replacement of a 5-methoxy group with a dimethyl sulfamate (B1201201) in certain tricyclic systems resulted in potent antiviral activity. jmchemsci.com

Halogenation of the benzo ring is another widely employed optimization technique. For a series of MDM2-p53 inhibitors, substituting the A-ring with a 4-chloro group led to compounds with improved potency compared to their unsubstituted counterparts. researchgate.net Similarly, in the development of inhibitors for the enzyme dihydrothiazolo-[2,3-a]isoindolone, the presence of a chlorine atom at the 8-position was found to be favorable for activity. jmchemsci.com The introduction of a fluorine atom has also been explored to improve properties such as metabolic stability and to mitigate P-glycoprotein (P-gp) efflux, which can be a challenge in drug development. nih.gov

Table 2: Influence of Benzo Ring Substituents on Biological Activity

SubstituentPositionTarget/ActivityObserved EffectReference
Methoxy (-OCH₃)6General SynthesisUsed as a key building block for more complex derivatives. jocpr.com
Methoxy (-OCH₃)4AntimicrobialConferred significant antibacterial activity. gsconlinepress.com
Methoxy (-OCH₃)5Antiviral (HIV)Its replacement by other groups was a key step in optimizing antiviral potency. jmchemsci.com
Chloro (-Cl)4MDM2-p53 InhibitionImproved potency over unsubstituted analogues. researchgate.net
Chloro (-Cl)8AntiviralFavorable for inhibitory activity. jmchemsci.com

Influence of Substitutions at the C-3 Position on Biological Profile

The C-3 position of the isoindolinone ring is a frequent site for substitution and is arguably one of the most critical for determining the compound's specific biological profile. researchgate.netchim.it Introducing substituents at this position can create a tertiary or even a quaternary stereocenter, adding significant structural complexity and allowing for fine-tuning of interactions with biological targets. chim.itnih.gov

A wide variety of groups have been introduced at C-3 to achieve different therapeutic effects. In the pursuit of PI3Kγ inhibitors, C-3 was identified as a key position for interacting with the enzyme's active site. nih.gov Attaching various 5- and 6-membered aromatic heterocycles or substituted benzoic acids to this position led to compounds with high potency, with some analogues exhibiting cellular IC50 values in the nanomolar range. nih.gov

For MDM2-p53 inhibitors, the C-3 substituent is essential for activity. For example, a 4-chlorophenyl group at C-3 is a common feature in potent inhibitors. researchgate.net Further derivatization at this position, such as adding a (1-(hydroxymethyl)cyclopropyl)methoxy) group, has been shown to enhance potency. researchgate.net The synthesis of 3-substituted isoindolinones is a major focus of medicinal chemistry, with numerous methods developed to install diverse functionalities at this position, including aryl, alkyl, and heterocyclic groups, often through one-pot or multi-component reactions. researchgate.netresearchgate.net The nature of this substituent directly impacts the compound's ability to fit into the binding pocket of its target protein. nih.gov

Table 3: Effect of C-3 Position Substitutions on Biological Activity

C-3 SubstituentTarget/ActivityObserved EffectReference
Aromatic Heterocycles (e.g., Pyridine)PI3Kγ InhibitionLed to highly potent inhibitors. nih.gov
Substituted Benzoic AcidsPI3Kγ InhibitionResulted in improved cellular potency. nih.govrsc.org
4-ChlorophenylMDM2-p53 InhibitionA key substituent for potent activity. researchgate.net
(1-(hydroxymethyl)cyclopropyl)methoxyMDM2-p53 InhibitionSubstitution enhanced potency. researchgate.net
AlkylphosphonateAntifungalExhibited good in vitro inhibitory activity against certain fungi. acs.org

Stereochemical Considerations in Isoindolinone Activity

When the C-3 position of the isoindolinone ring is substituted, it often becomes a chiral center, meaning the molecule can exist as two non-superimposable mirror images called enantiomers. chim.it The three-dimensional arrangement of atoms, or stereochemistry, is a critical factor in the biological activity of these compounds, as biological systems like protein receptors are themselves chiral. chim.itacs.org

The biological activity of isoindolinone derivatives frequently resides in a single enantiomer. For a series of potent MDM2-p53 inhibitors, resolution of the racemic mixture revealed that the potent inhibitory activity was almost exclusively found in the (-)-enantiomer. researchgate.net The development of asymmetric synthesis methods to produce enantiomerically pure isoindolinones is therefore highly important. chim.it Photoinduced reactions have been explored to construct cyclic peptides containing isoindolinone fragments stereoselectively, highlighting the importance of controlling the chiral configuration. acs.org

However, the degree to which stereochemistry impacts activity can vary. In one study of isoindolinone L-valinates designed as MDM2-p53 inhibitors, the S- and R-isomers at the isoindolinone core showed less than a 20% difference in inhibitory effect. nih.gov This was attributed to a flexible linker between the isoindolinone core and the amino acid fragment, which allowed both isomers to adopt an optimal arrangement within the target's binding site. nih.gov Nevertheless, in most cases, the specific stereochemistry at C-3 is a determining factor for potent biological interaction. nih.govacs.org

Design Principles for Optimized Isoindolinone Derivatives

Based on extensive SAR studies, a set of guiding principles has emerged for the design of optimized isoindolinone derivatives with enhanced biological activity and improved pharmacological profiles.

C-3 Position as the Primary Focus for Potency and Selectivity : The C-3 position is the most versatile and impactful site for modification. Introducing carefully selected substituents, such as aryl or heteroaryl groups, can establish crucial interactions within the target's binding pocket, directly driving potency and selectivity. nih.govresearchgate.net

Strategic Substitution on the Benzo Ring : The A-ring (benzo ring) should be functionalized to enhance potency and modulate physicochemical properties. Small, electron-withdrawing groups like halogens (e.g., chlorine, fluorine) at positions 4, 7, or 8 are often beneficial for improving activity. researchgate.netjmchemsci.com Methoxy groups can also be employed to alter electronic properties and biological interactions. jocpr.comgsconlinepress.com

Fine-Tuning through the N-Substituent : The N-substituent is critical for orienting the molecule and can be modified to improve target engagement, solubility, and metabolic stability. While the N-benzyl group is effective for certain targets like MDM2, other alkyl or functionalized substituents may be required for different targets like kinases or enzymes. nih.govnih.gov

Strict Control of Stereochemistry : Since biological activity is often confined to a single enantiomer, controlling the stereochemistry at the C-3 position is paramount. The design process must incorporate strategies for asymmetric synthesis or chiral resolution to isolate the desired stereoisomer, as this can lead to a significant increase in potency. researchgate.netchim.it

Structural Rigidity and Conformational Locking : Introducing rigid structural elements or using ring-closure techniques can enhance efficacy and specificity. acs.orgacs.org For example, incorporating the isoindolinone into a larger, more rigid cyclic peptide structure or creating spiro-cyclic systems can lock the molecule into a bioactive conformation, improving its affinity for the target. acs.orgacs.org

By systematically applying these principles, medicinal chemists can rationally design and optimize novel isoindolinone-based compounds with superior potency, selectivity, and drug-like properties for a wide range of therapeutic applications.

Computational Chemistry and Molecular Modeling in Isoindolinone Research

Molecular Docking and Virtual Screening for Target Interaction

Molecular docking and virtual screening are powerful computational techniques used to predict the binding orientation and affinity of a ligand to a target protein. In the context of isoindolinone research, these methods are extensively used to identify potential biological targets and to design novel inhibitors.

Virtual screening of large compound libraries against specific protein targets has successfully identified novel isoindolinone-based inhibitors. For instance, structure-based virtual screening of a database containing hundreds of thousands of compounds led to the discovery of new inhibitors for Eg5/Kinesin Spindle Protein (KSP), a key target in cancer therapy. acs.org Similarly, these methods have been applied to discover isoindolinone scaffolds as potential inhibitors for targets such as the MNK2 kinase and the Dengue virus protease. researchgate.netjmchemsci.com

Molecular docking studies have been crucial in understanding the structure-activity relationships (SAR) of isoindolinone derivatives. By simulating the interaction between the isoindolinone core and the active site of a target protein, researchers can rationalize the observed biological activity and guide the optimization of lead compounds. For example, docking studies on isoindolinone-based inhibitors of the p53-MDM2 interaction revealed key binding areas that could be explored for improving potency. acs.orgbeilstein-journals.org These studies have shown that the isoindolinone scaffold is a versatile template for developing inhibitors for a wide range of targets, including PI3Kγ, a protein implicated in gastric carcinoma. acs.orgmdpi.com The process often involves preparing the protein and ligand structures for docking using software like AutoDockTools and visualizing the results with programs like Discovery Studio Visualizer. researchgate.netrrpharmacology.ruuran.ua

Interactive Table: Examples of Molecular Docking Studies on Isoindolinone Derivatives

Target ProteinKey Findings from Docking StudiesReference
MDM2-p53Identified key binding interactions, guiding the variation of 2-N-benzyl and 3-alkoxy substituents to improve inhibitory potency. acs.org
PI3KγCombined with 3D-QSAR and MD simulations to understand binding modalities and selectivity against other PI3K isoforms. mdpi.com
Eg5/Kinesin Spindle Protein (KSP)Successfully identified novel Eg5 inhibitors through receptor-ligand interaction-based virtual screening. acs.org
MNK2Used to screen an isoindolin-1-one (B1195906) library to identify potential inhibitors for anti-cancer drug development. researchgate.net

Conformational Analysis and Energetic Profiles

Conformational analysis investigates the different spatial arrangements of atoms in a molecule and their relative energies. For flexible molecules like 2-Benzyl-6-methoxyisoindolin-1-one, understanding the preferred conformations is critical for predicting their interaction with biological targets.

Computational methods, including quantum-chemical calculations, are employed to determine the stable conformers of isoindolinone derivatives and the energy barriers for rotation around flexible bonds, such as the bond connecting the benzyl (B1604629) group. ethz.ch Studies on related systems, like 5-benzylimidazolidin-4-one derivatives, have shown that the energy differences between various staggered and eclipsed conformations can be small, suggesting that the benzyl group may be relatively free to rotate at ambient temperatures. ethz.ch This rotational freedom can be crucial for achieving the optimal orientation for binding within a receptor's active site. ethz.chacs.org

The energetic profiles of reactions involving isoindolinones are also studied computationally. For example, the free energy profiles for cycloaddition reactions have been calculated to understand the reaction pathways and stereoselectivity. beilstein-journals.org Furthermore, calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provide insights into the electronic properties and reactivity of the isoindolinone scaffold. acs.org In one study on isoindolinone-based acaricides, the HOMO was found to be located on the benzene (B151609) ring and adjacent atoms, while the LUMO was predominantly on the isoindolinone moiety, indicating a potential pathway for intramolecular electron transfer. acs.org

Interactive Table: Conformational and Energetic Profile Studies

Study TypeMethodologyKey FindingsReference
Conformational AnalysisX-ray crystallography and quantum-chemical calculations (B3LYP/6-31G(d))Identified multiple low-energy staggered and eclipsed conformations for benzyl-substituted heterocyclic compounds, suggesting free rotation of the benzyl group. ethz.ch
Reaction Energy ProfileComputational analysis of free energy profilesRationalized the regio- and stereoselectivity of 1,3-dipolar cycloaddition reactions in the synthesis of spiro[isoindole-1,5'-isoxazolidin]-3(2H)-ones. beilstein-journals.org
Electronic PropertiesHOMO-LUMO energy calculationsDetermined the distribution of frontier molecular orbitals in isoindolinone derivatives, facilitating the understanding of electron transitions. acs.org

Prediction of Reaction Outcomes and Selectivity

Computational chemistry plays a vital role in predicting the outcomes and selectivity of chemical reactions, which is essential for designing efficient synthetic routes to complex molecules like substituted isoindolinones. nih.govnih.gov By modeling the transition states of possible reaction pathways, chemists can predict which products are likely to form and in what ratios. nih.gov

Quantum chemical calculations are used to determine the activation energies for competing reaction pathways, which allows for the prediction of chemo-, regio-, and stereoselectivity. nih.govnih.gov For instance, the selectivity of photocycloaddition reactions involving isoindoline (B1297411) derivatives has been predicted by calculating the relative stabilities of the potential products. beilstein-journals.org Similarly, computational studies have been used to rationalize the regio- and stereoselectivity observed in the 1,3-dipolar cycloaddition reactions used to synthesize spiro-isoindolinone derivatives. beilstein-journals.org

These predictive capabilities are not limited to selectivity. Algorithms have been developed that use machine learning and knowledge of reaction mechanisms to predict the major product of a given set of reactants. nih.gov This is particularly useful in the context of isoindolinone synthesis, where numerous methods exist, including transition metal-catalyzed C-H activation, cross-coupling, and condensation reactions. nih.gov For example, computational models can help predict the branched-selective C-H alkylation of isoindolinones catalyzed by iridium, a reaction that allows for the rapid diversification of the isoindolinone scaffold. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable in medicinal chemistry for predicting the activity of unsynthesized compounds and for optimizing lead structures.

For isoindolinone derivatives, various QSAR studies have been conducted to guide the development of potent therapeutic agents. Both 2D- and 3D-QSAR models have been developed. 2D-QSAR models correlate activity with physicochemical descriptors, while 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) relate activity to the 3D properties of the molecules. mdpi.comnih.gov

QSAR models have been successfully applied to isoindolinone-based inhibitors of several targets. For instance, QSAR studies on isoindolinone-based p53-MDM2 interaction inhibitors used linear (e.g., multiple linear regression) and non-linear (e.g., support vector machine) methods to build predictive models. nih.gov These models showed good statistical significance and predictive power for test sets of compounds. nih.gov In another study, 3D-QSAR models (CoMFA and CoMSIA) were developed for a series of isoindolin-1-one derivatives as selective inhibitors of the PI3Kγ isoform, providing insights into the structural requirements for high affinity and selectivity. mdpi.com The contour maps generated from these analyses highlight regions where steric, electrostatic, or other fields positively or negatively influence biological activity, thus guiding further molecular design. mdpi.comresearchgate.net

Interactive Table: QSAR Studies on Isoindolinone Derivatives

Target/ActivityQSAR MethodologyKey Statistical ParametersMain ConclusionReference
p53-MDM2 Interaction Inhibition2D-QSAR (FS-MLR, ERM-MLR, SVMR)R²(train) up to 0.924, Q²(loo) up to 0.920, R²(test) up to 0.903Developed accurate models for predicting inhibitory activity and validated their use in virtual screening. nih.gov
PI3Kγ Inhibition3D-QSAR (CoMFA, CoMSIA)q² = 0.630, r² = 0.784Generated contour maps to explain physicochemical factors affecting selective ligand recognition and to predict pIC₅₀ values. mdpi.com
COX-2 InhibitionConsensus QSAR models (MNA and QNA descriptors)Statistically significant models with high predictive accuracy for training and test sets.Identified structural fragments that enhance or weaken inhibitory activity, aiding in the design of new COX-2 inhibitors. nih.gov

Preclinical Pharmacokinetics and Metabolism of Isoindolinone Analogues

Absorption and Distribution Profiles

The absorption and distribution of isoindolinone analogues are influenced by their physicochemical properties and their interactions with biological transport systems.

Absorption: The permeability of isoindolinone analogues has been evaluated using in vitro models such as Caco-2 cell assays. For instance, certain C3-benzoic acid isoindolinone derivatives have demonstrated low permeability in these studies. nih.gov The potential for active efflux, a mechanism that can limit oral absorption, has also been noted as a possible reason for poor correlation between in vitro and in vivo results for some compounds in this series. nih.gov

Furthermore, some fluorinated isoindolinone-based glucosylceramide synthase inhibitors have been identified as substrates for P-glycoprotein (P-gp), an important efflux transporter. nih.gov Efforts to mitigate this P-gp liability have been a focus of medicinal chemistry optimization, with some analogues showing moderate to low susceptibility. nih.gov

Distribution: Following absorption, isoindolinone analogues distribute into various tissues. Pharmacokinetic studies in preclinical species like rats and dogs have provided insights into their distribution profiles. For example, certain fluorinated analogues exhibited long mean residence times (MRT) in both rats and dogs, indicating sustained exposure in the body. nih.gov The volume of distribution at steady state (Vss) or unbound volume of distribution (Vdu) are key parameters; a high volume of distribution can sometimes offset gains in potency. nih.gov Strategic modifications, such as difluorination of the isoindolinone core, have been shown to improve the MRT in rats. nih.gov

Metabolic Pathways and Enzyme Involvement

The metabolic stability of isoindolinone analogues is a critical determinant of their pharmacokinetic profile and a major area of investigation in drug discovery.

Metabolic Stability: In vitro studies using human and rat hepatocytes are commonly employed to assess metabolic stability by measuring the intrinsic clearance (CLint). nih.govnih.gov Several isoindolinone series have exhibited poor in vitro metabolic stability, with high intrinsic clearance values suggesting rapid metabolism. nih.gov For example, certain C3-benzoic acid derivatives showed rat CLint values of ≥40 μL/min/10^6 cells. nih.gov

Conversely, structural modifications have been successfully used to enhance metabolic stability. The incorporation of an additional ortho substituent on a benzoic acid moiety improved hepatocyte stability, lowering the rat CLint to 2.0 μL/min/10^6 cells. nih.gov Similarly, introducing a trifluoromethyl (CF3) group to a fluorinated isoindolinone analogue improved its human hepatocyte stability approximately threefold compared to other analogues in its series. nih.gov Fluorination near potential metabolic "soft spots," such as the methylene (B1212753) group of the isoindolinone core, has been explored as a strategy to slow the rate of oxidative metabolism. nih.gov

Enzyme Involvement: Cytochrome P450 (CYP) enzymes are often implicated in the metabolism of xenobiotics. Liabilities related to CYP inhibition have been a concern for some series of isoindolinone analogues, such as C3-pyridine derivatives, guiding further chemical modifications to avoid potential drug-drug interactions. nih.gov While specific enzyme mapping studies are not always detailed, the observation of oxidative metabolism points towards the involvement of CYPs. nih.gov Some compounds have also been evaluated for their potential to induce CYP enzymes, a factor that can affect their own clearance and that of co-administered drugs. nih.gov

In Vitro and In Vivo Pharmacokinetic Characterization in Preclinical Models

The pharmacokinetic properties of isoindolinone analogues have been characterized using a combination of in vitro assays and in vivo studies in animal models, primarily rats and dogs.

In Vitro Characterization: Hepatocyte stability assays are a key in vitro tool. The data generated, typically intrinsic clearance (CLint), helps in predicting the in vivo hepatic clearance and guiding structural modifications to improve metabolic stability. nih.govnih.gov

Table 1: In Vitro Metabolic Stability of Selected Isoindolinone Analogues

Compound SeriesAnalogueSpeciesIn Vitro ModelIntrinsic Clearance (CLint)Reference
C3-Benzoic AcidBenzoic acid 25RatHepatocytes≥40 μL/min/10⁶ cells nih.gov
C3-Benzoic AcidOrtho-substituted 26RatHepatocytes≥40 μL/min/10⁶ cells nih.gov
C3-Benzoic AcidDi-ortho-substituted 29RatHepatocytes2.0 μL/min/10⁶ cells nih.gov
C3 Phenylacetic AcidAnalogue 61RatHepatocytes17 μL/min/10⁶ cells nih.gov
C3 Phenylacetic AcidAnalogue 62RatHepatocytes23 μL/min/10⁶ cells nih.gov
Fluorinated IsoindolinoneAnalogue 12 (CF₃)HumanHepatocytesLow nih.gov

Table 2: In Vivo Pharmacokinetic Parameters of Selected Isoindolinone Analogues in Rats

Compound SeriesAnalogueClearance (CL)Key ObservationReference
C3-Benzoic AcidAnalogue 296.9 L/h/kgExhibited extrahepatic clearance. nih.gov
C7'-SulfonamideAnalogue 556.0 L/h/kgExhibited extrahepatic clearance. nih.gov
C7'-SulfoneAnalogue 584.5 L/h/kgExhibited extrahepatic clearance. nih.gov
C3 Phenylacetic AcidAnalogue 621.8 L/h/kgSignificantly lower clearance than benzoic acid analogues. nih.gov
Fluorinated IsoindolinoneAnalogues 7 & 12N/AExcellent oral bioavailability and long mean residence time. nih.gov

Future Research Directions and Therapeutic Potential of 2 Benzyl 6 Methoxyisoindolin 1 One

Exploration of Novel Synthetic Pathways and Methodologies

The synthesis of 2-Benzyl-6-methoxyisoindolin-1-one has been reported via a multi-step process starting from 2-bromo-5-methoxybenzoic acid, involving key steps like cyanation and cyclization. jocpr.com A described method involves the reaction of 6-Methoxyisoindolin-1-one (B105799) with benzyl (B1604629) chloride in the presence of sodium hydride (NaH) in N,N-Dimethylformamide (DMF). jocpr.com

However, future research is focused on developing more efficient, environmentally benign, and versatile synthetic routes. The development of novel protocols for the broader isoindolinone class is a major focus, with several innovative strategies emerging:

Transition-Metal-Free Synthesis: To circumvent the environmental hazards associated with transition metals, metal-free synthetic protocols are being highlighted. rsc.org One such method involves a one-pot reaction using chlorosulfonyl isocyanate and various alcohols under mild, acidic conditions, which is advantageous for industrial-scale production. nih.gov

Green Chemistry Approaches: A tandem reaction of 2-cyanobenzaldehydes and α,β-unsaturated ketones/esters has been developed, which proceeds in green solvents with a recyclable organocatalyst, avoiding the need for tedious column chromatography. rsc.org

Lithiation Procedures: One-pot syntheses using directed lithiation of N'-benzyl-N,N-dimethylureas followed by reaction with various electrophiles have proven effective for generating a range of 3-substituted isoindolin-1-ones in high yields. nih.govresearchgate.net

Palladium-Catalysed Reactions: Palladium catalysis represents another significant avenue for isoindolinone synthesis, offering a powerful tool for constructing the core ring system. nih.gov

Microwave-Assisted Synthesis: For certain derivatives like (Z)-3-methyleneisoindolin-1-ones, microwave irradiation has been used to accelerate reactions, such as in the copper-catalyzed synthesis from 2-alkynylbenzamides and alkynes. nih.govmdpi.com

These methodologies offer pathways to not only synthesize this compound more efficiently but also to create a diverse library of analogues for further biological evaluation.

Development of Advanced Biological Assays for Target Validation

Initial biological screening of isoindolinone derivatives often employs foundational assays to assess general activity. For instance, the antiproliferative effects of 2-benzyl-6-substituted-ethoxy-isoindolinone derivatives have been determined against various cancer cell lines using the MTT assay. jocpr.com

However, to validate specific molecular targets and understand the mechanism of action, more sophisticated assays are required. Future research will increasingly rely on:

Cellular Target Engagement Assays: Techniques like the InCELL assay, which is based on enzyme fragment complementation (EFC), are crucial. youtube.com These assays confirm that a compound enters the cell and binds to its intended protein target in a native cellular environment. youtube.com They can differentiate compounds that are potent in biochemical assays but have poor cell permeability from those that effectively engage the target in cells. youtube.com

Mechanism-Specific Assays: To move beyond simple cytotoxicity, assays that probe specific cellular pathways are essential. This includes cell cycle analysis to determine if compounds induce arrest at specific phases (e.g., G1 arrest) and apoptosis assays to confirm the induction of programmed cell death. acs.org For example, the JC-1 assay can be used to measure changes in mitochondrial membrane potential, a key event in apoptosis. acs.org

Enzyme Inhibition Assays: For compounds designed to be enzyme inhibitors, detailed kinetic studies are performed to determine the mode of inhibition (e.g., competitive, non-competitive) and obtain precise inhibitory constants (Kᵢ) and IC₅₀ values against specific targets, such as carbonic anhydrases or histone deacetylases. nih.govnih.gov

Identification of New Molecular Targets

The isoindolinone scaffold is considered a "privileged structure" due to its ability to serve as a framework for ligands targeting multiple, unrelated biological macromolecules. ontosight.ai While research on this compound itself is specific, the broader class of isoindolinones has been shown to interact with a diverse range of molecular targets, suggesting promising avenues for future investigation. The design of derivatives based on this core structure has led to the identification of several important targets.

Molecular Target Therapeutic Area Key Findings References
MDM2-p53 Interaction OncologyIsoindolinone inhibitors can block the MDM2-p5p3 interaction, reactivating p53 and inhibiting tumor growth. acs.org
Histone Deacetylases (HDACs) OncologyNovel isoindolinone derivatives have shown potent, nanomolar inhibition of HDAC1, with selectivity for HDAC1-3. nih.gov
Phosphoinositide 3-kinase γ (PI3Kγ) Immuno-oncologyAzaindole-based isoindolinones have been developed as highly potent and selective inhibitors of PI3Kγ, an enzyme expressed in tumor-associated macrophages. nih.govresearchgate.net
Carbonic Anhydrases (hCA I & II) Various (e.g., Glaucoma)Novel isoindolinone derivatives exhibit potent, low nanomolar inhibition of human carbonic anhydrase I and II isozymes. nih.gov
Casein Kinase 1α (CK1α) OncologyModifications to the isoindolinone core of lenalidomide (B1683929) have produced potent and selective molecular glue degraders that target CK1α for degradation. biorxiv.org
Kinases (general) OncologyThe isoindolinone scaffold is widely used in the design of kinase inhibitors to block signaling pathways that regulate cell division and survival. ontosight.ai

These findings suggest that by modifying the substituents on the this compound core, researchers could discover new agents targeting these or other undiscovered molecular targets.

Design of Highly Potent and Selective Isoindolinone Analogues

A primary goal of future research is the rational design of analogues of this compound that exhibit high potency and selectivity for a single molecular target. This is critical for minimizing off-target effects and improving therapeutic outcomes. Key design strategies include:

Structure-Activity Relationship (SAR) Analysis: Systematic modification of the isoindolinone scaffold is a cornerstone of drug design. For example, a systematic SAR analysis of azaindole-based PI3Kγ inhibitors led to compounds with over 300-fold selectivity against other PI3K isoforms. nih.gov Similarly, SAR studies on derivatives of this compound could optimize its activity against specific cancer cell lines. jocpr.com

Structure-Based Drug Design: Utilizing X-ray crystallography of a target protein bound to an isoindolinone inhibitor allows for precise, structure-guided design. This approach was successfully used to develop potent inhibitors of the MDM2-p53 interaction. acs.org

Targeted Covalent Modification: While not broadly reported for this specific compound, designing analogues that can form covalent bonds with the target protein is a powerful strategy for achieving high potency and prolonged duration of action.

Scaffold Modification for Targeted Protein Degradation: A cutting-edge application is the modification of the isoindolinone core to function as a binder to the E3 ubiquitin ligase Cereblon (CRBN). This turns the molecule into a "molecular glue" that induces the degradation of specific target proteins, as demonstrated in the development of selective CK1α degraders. biorxiv.org Structural changes, such as replacing the isoindolinone motif with a phthalimide (B116566), significantly reduced this activity, highlighting the core's importance. biorxiv.org

Applications in Chemical Biology and Drug Discovery Initiatives

The versatility of the this compound scaffold makes it a valuable tool for both chemical biology and drug discovery.

Development of Chemical Probes: Highly potent and selective analogues can serve as chemical probes to study the biological function of specific proteins. For instance, selective PI3Kγ inhibitors are valuable tools for investigating the role of this enzyme in immuno-oncology. nih.gov

Oncology Drug Discovery: The most significant application for isoindolinone derivatives has been in cancer research. ontosight.ai Analogues have been developed as inhibitors of crucial cancer targets like HDACs and the MDM2-p53 pathway, and have shown antiproliferative activity against various cancer cell lines. jocpr.comnih.govacs.org

Targeted Protein Degradation: The use of the isoindolinone core in creating molecular glue degraders is a paradigm shift in drug discovery. biorxiv.org Instead of merely inhibiting a protein's function, these molecules lead to its complete removal from the cell, offering a potentially more profound and durable therapeutic effect. biorxiv.org

Exploring New Therapeutic Areas: While oncology is a major focus, the discovery that isoindolinone derivatives can inhibit targets like carbonic anhydrases opens the door to other therapeutic areas, such as glaucoma or metabolic disorders. nih.gov The scaffold's known interaction with neurological targets in related structures also suggests potential applications in neurodegenerative diseases. benthamdirect.comnih.gov

Q & A

Q. First Aid :

  • Skin contact: Wash with soap/water for 15 minutes.
  • Inhalation: Move to fresh air; seek medical attention if respiratory irritation persists .

Advanced: How can researchers address low yields in the final cyclization step of this compound synthesis?

Answer:
Low yields (<40%) often result from:

  • Incomplete Ring Closure : Optimize cyclization catalysts (e.g., PTSA vs. HCl gas) and reaction time (12–24 hr) .
  • Side Reactions : Monitor for dimerization via TLC; add radical inhibitors (e.g., BHT) if needed.

Troubleshooting Table:

IssueDiagnostic TestSolution
Unreacted starting materialLC-MSIncrease temperature (110°C) or catalyst loading (5–10 mol%)
Byproduct formation1H^1H-NMRSwitch solvent (e.g., toluene → DCE)

Basic: What are the documented biological targets of this compound, and how are assays designed to evaluate them?

Answer:
Reported targets include:

  • Kinases : EGFR, CDK2 (IC50_{50} assays using recombinant proteins and ATP-competitive ELISA) .
  • Antimicrobial Activity : MIC testing against Gram-positive bacteria (e.g., S. aureus ATCC 25923) via broth microdilution .

Assay Design Tips:

  • Include a vehicle control (e.g., 0.1% DMSO).
  • Use triplicate wells and blinded data analysis to minimize bias .

Advanced: How can isotopic labeling (e.g., 13C^{13}C13C, 2H^2H2H) elucidate the metabolic pathways of this compound?

Answer:

  • Tracer Studies : Synthesize 13C^{13}C-labeled analogs at the methoxy or benzyl positions. Track metabolites via LC-MS/MS in hepatocyte incubations .
  • Deuterium Exchange : Use 2H^2H-labeling to study oxidative metabolism (e.g., CYP450-mediated demethylation) .

Q. Data Interpretation :

  • Compare fragmentation patterns of labeled vs. unlabeled compounds to identify metabolic hotspots.
  • Quantitate using isotope dilution methods (e.g., SIL-IS) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.